molecular formula C9H10ClNO B1624161 3-Dimethylaminobenzoyl chloride CAS No. 54263-82-0

3-Dimethylaminobenzoyl chloride

Cat. No.: B1624161
CAS No.: 54263-82-0
M. Wt: 183.63 g/mol
InChI Key: CUECQYFYMGJLJD-UHFFFAOYSA-N
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Description

3-Dimethylaminobenzoyl chloride is an organic compound with the molecular formula C9H10ClNO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a dimethylamino group at the 3-position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Dimethylaminobenzoyl chloride can be synthesized through several methods. One common method involves the reaction of 3-dimethylaminobenzoic acid with thionyl chloride (SOCl2). The reaction typically proceeds under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group:

C9H11NO2+SOCl2C9H10ClNO+SO2+HCl\text{C}_9\text{H}_{11}\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_{10}\text{ClNO} + \text{SO}_2 + \text{HCl} C9​H11​NO2​+SOCl2​→C9​H10​ClNO+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylaminobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 3-dimethylaminobenzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Organic solvents such as dichloromethane, chloroform, and toluene are often used to dissolve the reactants and facilitate the reactions.

    Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

Scientific Research Applications

3-Dimethylaminobenzoyl chloride has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Bioconjugation: The compound is used to modify biomolecules, such as proteins and peptides, by forming stable amide bonds.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.

    Analytical Chemistry: Used as a derivatizing agent to enhance the detection and analysis of certain compounds in chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of 3-dimethylaminobenzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The dimethylamino group can also influence the reactivity and stability of the compound by donating electron density to the benzene ring, thereby affecting the overall electronic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    4-Dimethylaminobenzoyl Chloride: Similar structure but with the dimethylamino group at the 4-position, which can lead to different reactivity and applications.

    3-Methylaminobenzoyl Chloride: Contains a methylamino group instead of a dimethylamino group, affecting its reactivity and properties.

Uniqueness

3-Dimethylaminobenzoyl chloride is unique due to the presence of the dimethylamino group at the 3-position, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and bioconjugation. The electronic effects of the dimethylamino group can also influence the compound’s stability and reactivity, making it distinct from other benzoyl chloride derivatives.

Properties

IUPAC Name

3-(dimethylamino)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-5-3-4-7(6-8)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUECQYFYMGJLJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426633
Record name 3-DIMETHYLAMINOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54263-82-0
Record name 3-(Dimethylamino)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54263-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-DIMETHYLAMINOBENZOYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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